Product packaging for Piperonylonitrile(Cat. No.:CAS No. 4421-09-4)

Piperonylonitrile

Cat. No.: B116396
CAS No.: 4421-09-4
M. Wt: 147.13 g/mol
InChI Key: PKRWWZCDLJSJIF-UHFFFAOYSA-N
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Description

Contextual Background of Methylenedioxyphenyl Compounds

Piperonylonitrile belongs to the broader class of methylenedioxyphenyl (MDP) compounds, which are characterized by a methylenedioxy group (-O-CH₂-O-) attached to a benzene (B151609) ring. ontosight.aihmdb.ca This structural feature is present in numerous naturally occurring substances, most notably in plants like the sassafras tree, which contains safrole. ontosight.ai

The methylenedioxy group imparts unique chemical and biological properties to the molecules that contain it. ontosight.ai It can increase the lipophilicity of a compound and influence its electronic properties, thereby affecting its reactivity and interaction with biological systems. ontosight.ai Early research into MDP compounds revealed that while many have low intrinsic toxicity, they can significantly modulate the activity of cytochrome P-450 (CYP) enzymes in both mammals and insects. nih.gov This modulation typically involves an initial inhibition of CYP enzymes, followed by a sustained period of enzyme induction. nih.gov This dual activity has led to the use of some MDP compounds as pesticide synergists, as they inhibit the enzymes that would otherwise break down the pesticide in insects. nih.gov Other well-known compounds within this class include piperonal (B3395001), from which this compound can be synthesized, and piperonylic acid. acs.orgchemicalbook.com

Historical Perspective on this compound Investigations

Investigations into this compound have historically been linked to the development of synthetic methodologies in organic chemistry. A significant focus of early research was the conversion of piperonal (3,4-methylenedioxybenzaldehyde) into this compound. researchgate.netacs.org This transformation is a key step in organic synthesis, demonstrating the conversion of an aldehyde functional group to a nitrile.

Older, multi-step procedures for this conversion were often complex and involved toxic reagents. acs.org For instance, one method involved the oxidation of piperonyl alcohol to piperonal, followed by a two-step conversion of the aldehyde to the nitrile via an O-aryl oxime intermediate. acs.org A notable advancement in the synthesis of this compound was the development of a one-step procedure. researchgate.netacs.org This improved method involves the reaction of piperonal with hydroxylamine (B1172632) hydrochloride, which forms an intermediate oxime that rapidly dehydrates to yield the nitrile. researchgate.netacs.orgscribd.com This one-pot synthesis offers advantages such as a significantly shorter reaction time (around 15-30 minutes), almost quantitative yields, and improved safety by avoiding potentially toxic reagents used in previous methods. acs.orgresearchgate.netacs.org More recent research continues to explore alternative and efficient synthetic routes, such as using an oxoammonium salt for the oxidation of the aldehyde. orgsyn.orgorgsyn.org

Significance of this compound in Chemical and Biological Sciences

The significance of this compound stems from its utility as a versatile chemical intermediate and a molecule with specific biological activities. Its applications are found in agrochemicals, the fragrance industry, and pharmaceutical research.

In the agricultural sector, this compound serves as an intermediate in the synthesis of insecticides and herbicides. chemimpex.comguidechem.com Its role is often to act as a building block for more complex active ingredients, where the methylenedioxyphenyl group can enhance efficacy. chemimpex.comnih.gov

The compound is also utilized in the fragrance industry, where its aromatic properties contribute to the formulation of perfumes and other scented products. chemimpex.com

In the realm of biological sciences and medicinal chemistry, this compound is a subject of research for its potential biological activities. It has been investigated for its ability to inhibit certain enzymes, such as nasal P450-dependent N-demethylase in rabbits. chemicalbook.com Furthermore, it serves as a precursor for the synthesis of other compounds with potential therapeutic applications. For example, it has been used in the synthesis of molecules designed to disrupt or inhibit the formation of β-amyloid fibrils, which are associated with Alzheimer's disease. google.com Research has also explored its use in creating derivatives, such as those based on piperonylic acid, which have shown antibacterial and insecticidal activities. nih.gov

Overview of Current Research Landscape and Knowledge Gaps

The current research landscape for this compound continues to build upon its established roles. A primary area of focus is the optimization of its synthesis. Researchers are exploring various catalysts and reaction conditions to develop more efficient, cost-effective, and environmentally friendly production methods suitable for large-scale industrial application. orgsyn.orggoogle.comgoogle.com

Another active area of investigation involves its physical chemistry, particularly its solubility in various solvents. Studies determining and correlating the solubility of this compound in different pure and binary solvent systems are crucial for its application in industrial processes like crystallization and purification. researchgate.netacs.org

While this compound is a well-established intermediate, there are knowledge gaps that present opportunities for future research. A more comprehensive understanding of its metabolic fate and the full toxicological profile of its derivatives is an area for further exploration. Although it is known to inhibit certain P450 enzymes, a detailed map of its interactions with a wider range of biological targets could uncover new applications. nih.govchemicalbook.com Furthermore, while it is a known precursor, its potential as a starting material for a broader range of novel pharmaceuticals and bioactive compounds remains an area ripe for investigation. google.comnih.gov The impurity profile in its various synthesis routes is also a subject of study to ensure the quality of final products. uts.edu.au

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1,3-benzodioxole-5-carbonitrile nih.govsigmaaldrich.comnist.gov
Synonyms 3,4-Methylenedioxybenzonitrile, 1,3-Benzodioxole-5-carbonitrile tcichemicals.comchemimpex.comtcichemicals.com
CAS Number 4421-09-4 tcichemicals.comchemimpex.comnih.gov
Molecular Formula C₈H₅NO₂ chemimpex.comnih.govnist.gov
Molecular Weight 147.13 g/mol chemimpex.comnih.gov
Appearance White to beige/light red to green crystalline powder or needles tcichemicals.comchemimpex.comchemicalbook.com
Melting Point 91-95 °C chemimpex.comchemicalbook.com
Boiling Point 281 °C chemicalbook.com
Purity >98.0% (GC) tcichemicals.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B116396 Piperonylonitrile CAS No. 4421-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-5-carbonitrile
Source PubChem
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InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRWWZCDLJSJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80196071
Record name Benzo-1,3-dioxole-5-carbonitrile
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Molecular Weight

147.13 g/mol
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CAS No.

4421-09-4
Record name 1,3-Benzodioxole-5-carbonitrile
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Advanced Synthetic Methodologies for Piperonylonitrile

Established Synthetic Routes to Piperonylonitrile

The conversion of piperonal (B3395001) to this compound is a well-established process in organic synthesis. Nucleophilic substitution reactions represent a primary and efficient pathway for this transformation, offering high yields and straightforward procedures.

Nucleophilic Substitution Reactions from Piperonal

The most common and direct methods for synthesizing this compound from piperonal involve nucleophilic substitution at the carbonyl carbon. These reactions typically proceed through an intermediate which is then converted to the nitrile.

A widely employed and efficient method for the synthesis of this compound from piperonal is through the use of hydroxylamine (B1172632) hydrochloride. This one-pot reaction is known for its simplicity and high conversion rates. The reaction involves heating piperonal with hydroxylamine hydrochloride in a suitable solvent. One documented procedure involves heating the reactants in dimethylformamide (DMF) to a temperature of 140-145°C. This direct conversion is advantageous as it circumvents the need to isolate the intermediate oxime, thereby streamlining the process. Upon completion of the reaction, the product is typically isolated by cooling the reaction mixture and adding water to precipitate the this compound, which can then be collected by filtration and dried.

ReactantsSolventTemperature (°C)Reaction TimeYield
Piperonal, Hydroxylamine HydrochlorideDimethylformamide140-145Not SpecifiedHigh

This interactive data table summarizes the reaction conditions for the hydroxylamine hydrochloride mediated conversion of piperonal to this compound.

The reaction between piperonal and hydroxylamine hydrochloride proceeds through the formation of a piperonal oxime intermediate. This intermediate is then dehydrated to yield this compound. While the one-pot method described above is common, the two-step process involving the isolation of the oxime is also a valid synthetic strategy. The formation of the oxime occurs by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of piperonal, followed by the elimination of a water molecule.

Ammoxidation Procedures and Catalytic Approaches

Ammoxidation is a significant industrial process for the synthesis of nitriles from aldehydes or hydrocarbons, using ammonia and oxygen as reactants, typically in the presence of a catalyst. This method represents a more atom-economical and potentially greener alternative to traditional methods. However, the application of ammoxidation specifically for the synthesis of this compound from piperonal is not extensively documented in the readily available scientific literature. The following sections discuss the general principles of ammoxidation systems that could theoretically be applied to this conversion.

The use of ammonia and an oxidizing agent like hydrogen peroxide is a known method for the conversion of aldehydes to nitriles. This system offers the advantage of operating under potentially milder conditions compared to high-temperature gas-phase ammoxidation. The reaction mechanism would likely involve the in-situ formation of an imine from the reaction of piperonal and ammonia, which is then oxidized to the nitrile. While this is a plausible synthetic route, specific research detailing the application of ammonia and hydrogen peroxide systems for the synthesis of this compound from piperonal is not prominently reported.

Copper salts are well-known catalysts for a variety of organic transformations, including oxidation and C-N bond-forming reactions. In the context of nitrile synthesis from aldehydes, copper catalysts can facilitate the oxidative amidation of aldehydes, which can be a step towards nitrile formation. The catalytic cycle would likely involve the coordination of the copper salt to the aldehyde and ammonia, facilitating the formation of the imine intermediate and its subsequent oxidation. While copper-catalyzed methods for the synthesis of various nitriles have been developed, specific and detailed research on the use of copper salts for the direct ammoxidation of piperonal to this compound is not widely available in the reviewed literature.

Innovations in this compound Synthesis

Recent innovations in the synthesis of this compound and other aromatic nitriles have been driven by the need for more direct, environmentally friendly, and high-yielding processes. These modern approaches offer significant advantages over traditional multi-step methods, which often involve harsh reagents and generate substantial waste.

Development of One-Step Procedures

A significant advancement in the synthesis of this compound is the development of one-pot procedures that convert piperonal (heliotropin) directly to the nitrile. One such method involves the reaction of piperonal with hydroxylamine hydrochloride in a suitable solvent. This direct conversion streamlines the synthetic process by eliminating the need to isolate the intermediate aldoxime.

A patented one-pot method specifies heating a mixture of heliotropin, dimethylformamide (DMF), and hydroxylamine hydrochloride to 140-145°C. This approach avoids the separate step of producing and isolating the intermediate oxime, thereby reducing operational steps and time nih.gov. Another efficient one-step procedure for the conversion of piperonal to this compound has been reported to provide almost quantitative yields in a significantly shortened reaction time.

The general reaction for the one-pot synthesis of an aryl nitrile from an aromatic aldehyde and hydroxylamine hydrochloride can be represented as:

Ar-CHO + NH₂OH·HCl → Ar-CN + 2H₂O + HCl

This reaction is often facilitated by a dehydrating agent or by carrying out the reaction in a high-boiling solvent to drive the equilibrium towards the nitrile product by removing water.

Green Chemistry Approaches in Nitrile Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for nitrile synthesis. These approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.

One green method for the synthesis of aryl nitriles from aromatic aldehydes utilizes a mixture of formic acid and water as the reaction medium. This approach avoids the use of more harmful organic solvents. In this system, formic acid acts as both a solvent and a catalyst for the dehydration of the intermediate aldoxime nih.gov. The use of water as a co-solvent significantly improves the environmental profile of the synthesis nih.govnih.gov.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for a variety of organic transformations, including the synthesis of nitriles. Their low volatility, thermal stability, and tunable properties make them attractive alternatives to conventional organic solvents.

A deep eutectic solvent (DES), composed of a mixture of choline chloride and urea, has been shown to be an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions nih.gov. This method offers mild reaction conditions, an easy workup procedure, and high atom economy nih.gov. The reaction, which involves the conversion of an aldehyde with hydroxylamine hydrochloride, can be performed under conventional heating or microwave irradiation, with the latter often providing higher efficiency and shorter reaction times nih.gov. The DES can often be recovered and reused, further enhancing the sustainability of the process nih.gov.

Aerobic Double Dehydrogenative Catalysis for Nitriles

Aerobic double dehydrogenative catalysis represents a modern and atom-economical approach to nitrile synthesis, typically from primary amines. This method utilizes molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct. Various transition metal-based catalysts have been developed to facilitate this transformation. While not a direct synthesis from piperonal, this methodology is a key innovation in the broader field of nitrile synthesis.

Optimization of Reaction Parameters and Yields

The yield of this compound in a one-pot synthesis from piperonal is highly dependent on several reaction parameters. Systematic optimization of these parameters is crucial for maximizing product yield and ensuring the efficiency of the process. Key parameters that are often varied include the molar ratio of reactants, the choice of solvent and/or catalyst, the reaction temperature, and the reaction time.

For the one-pot synthesis of aromatic nitriles from aldehydes and hydroxylamine hydrochloride, the conditions can be fine-tuned to achieve optimal results. For instance, in a formic acid-water solvent system for the synthesis of various aryl nitriles, the ratio of the reactants and the composition of the solvent have been optimized. A generally applicable optimal condition was found to be a 1:1.25:2.5 molar ratio of aromatic aldehyde to hydroxylamine hydrochloride to sodium acetate in a 60:40 formic acid to water solution at 80°C nih.gov.

The following interactive table provides a representative example of how varying reaction conditions can influence the yield of an aromatic nitrile in a one-pot synthesis. While this specific data may not be for this compound, it illustrates the general principles of optimization for this type of chemical transformation.

EntryAldehyde (equiv.)Hydroxylamine Hydrochloride (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
111.12.0DMF120685
211.252.5Formic Acid/Water (60:40)801292
311.52.0Choline Chloride:Urea (1:2)100495
411.252.5Formic Acid/Water (40:60)801279
511.252.5Formic Acid/Water (60:40)602475

Table 1. Representative Optimization of Reaction Parameters for the One-Pot Synthesis of an Aromatic Nitrile.

Spectroscopic and Structural Elucidation of Piperonylonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry employs several key spectroscopic techniques for the unambiguous characterization of organic molecules like piperonylonitrile. These include NMR spectroscopy, IR spectroscopy, and mass spectrometry, each offering unique insights into the molecular structure.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within the molecule. organicchemistrydata.org

Proton NMR (¹H NMR) analysis of this compound reveals distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the methylenedioxy group. chemicalbook.com The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton. The aromatic region of the spectrum typically shows complex splitting patterns due to the coupling between adjacent protons, while the methylenedioxy protons appear as a characteristic singlet.

Interactive Table: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic H6.8 - 7.3Multiplet
Methylene (-O-CH₂-O-)6.1Singlet

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. nih.gov The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Key signals include those for the nitrile carbon, the aromatic carbons, and the methylene carbon of the dioxole ring.

Interactive Table: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Nitrile (-C≡N)~119
Quaternary Aromatic C (C-CN)~107
Aromatic CH~109, ~112, ~129
Quaternary Aromatic C (C-O)~148, ~152
Methylene (-O-CH₂-O-)~102

Note: Approximate chemical shifts are provided. Actual values may differ based on experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ecampus.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the nitrile group (C≡N), the aromatic ring (C=C), and the ether linkages (C-O) of the methylenedioxy group. chemicalbook.com

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
Nitrile (C≡N)~2220 - 2230Strong, sharp absorption
Aromatic C-H~3000 - 3100Stretching vibrations
Aromatic C=C~1450 - 1600Ring stretching vibrations
C-O Ether~1030 - 1250Asymmetric and symmetric stretching

Source of data: PubChem. nih.gov

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. researchgate.net The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight (147.13 g/mol ). chemicalbook.comscbt.com Fragmentation patterns observed in the spectrum, resulting from the cleavage of the molecule, further help in confirming its structure. A significant fragment often observed is at m/z 146, corresponding to the loss of a hydrogen atom. chemicalbook.com

Interactive Table: Mass Spectrometry Data for this compound

IonMass-to-Charge Ratio (m/z)Relative Intensity
[M]⁺ (Molecular Ion)14768.5%
[M-H]⁺146100.0%
[M-NO]⁺117Not specified
Other fragments89, 627.0%, 12.1%

Source of data: ChemicalBook. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Confirmation and Purity Assessment

The collective data from NMR, IR, and MS analyses provide a comprehensive and unambiguous confirmation of the chemical structure of this compound. The proton and carbon NMR spectra establish the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. nih.gov

Purity assessment is critical for ensuring the quality of a chemical sample. For this compound, this is commonly achieved using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chemimpex.comnih.gov These methods separate the main compound from any impurities, allowing for quantification. Commercial suppliers often report purities of ≥98% or higher, as determined by GC. chemimpex.comdatainsightsmarket.com The stability and purity of this compound derivatives can also be confirmed by HPLC, where a single peak indicates a pure and stable compound. nih.gov

Research on Piperonylonitrile Applications and Derivative Synthesis

Piperonylonitrile as a Key Intermediate in Organic Synthesis

This compound is a significant intermediate in organic synthesis, providing a foundational structure for the development of more complex molecules. chemimpex.comsioc-journal.cn Its synthesis from piperonal (B3395001) can be achieved through various methods, including a one-step reaction with hydroxylamine (B1172632) hydrochloride under acidic conditions, which proceeds through an oxime intermediate. scribd.comacs.org Another method involves the oxidation of piperonal using an oxoammonium salt, a process that is notable for its mild conditions. orgsyn.orgorgsyn.org The nitrile group in this compound is a key functional group that allows for its conversion into a variety of other chemical structures, making it valuable in medicinal and agrochemical research. orgsyn.orgscribd.com

Pharmaceutical Precursors and Drug Development

The unique chemical structure of this compound makes it a valuable precursor in the pharmaceutical industry for the development of new drugs. chemimpex.comwisc.edu Natural products and their derivatives have historically been a rich source for drug discovery, and compounds like this compound serve as important starting materials for creating novel therapeutic agents. mdpi.comscirp.org The process of drug discovery involves identifying a lead compound, such as one derived from this compound, and then optimizing its structure to enhance its therapeutic properties. nih.gov

This compound is a documented precursor in the synthesis of certain cathinone (B1664624) derivatives. For instance, pentylone (B609909), a type of synthetic cathinone, has been prepared from this compound. psu.edu The synthesis of cathinone derivatives is often straightforward, and a variety of these compounds have been created by modifying their chemical structures. unodc.orgnih.gov Research has shown that this compound can be used to create reference standards for cathinone derivatives like pentylone (1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one), which is synthesized using butylmagnesium chloride. psu.edu Other cathinone derivatives, such as 3,4-methylenedioxy-α-pyrrolidinobutyrophenone (MDPBP) and 4-methyl-α-pyrrolidinopropiophenone (MPPP), have also been synthesized, highlighting the utility of related precursors in generating a range of these compounds. psu.edu

Table 1: Cathinone Derivatives Synthesized from this compound or Related Precursors

Derivative Name Abbreviation Precursor
Pentylone This compound
3,4-Methylenedioxy-α-pyrrolidinobutyrophenone MDPBP 3,4-methylenedioxybutyrophenone

Source: Adapted from research on the identification and formation of novel cathinones. psu.edu

The development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's is a critical area of pharmaceutical research. nih.govgoogle.com These diseases are often characterized by the misfolding and aggregation of proteins such as amyloid-β and tau. google.comnih.gov The discovery of small molecules that can inhibit this aggregation is a key strategy for developing potential therapies. nih.gov While direct synthesis of treatments for these diseases from this compound is not extensively documented in the provided results, the general search for novel compounds to combat neurodegeneration is ongoing. nih.govneuroscirn.org Research has focused on developing neurotrophic and neuroprotective agents that can prevent or slow the progression of these diseases. nih.govneuroscirn.org The search for effective compounds includes the investigation of various chemical structures, and precursors like this compound could potentially be used to generate novel molecules for this purpose. google.com

Agrochemical Intermediates

This compound is a key intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides. chemimpex.com The effectiveness of many agricultural products is directly related to the purity and precision of their chemical intermediates. framochem.com

This compound is utilized in the production of insecticides and herbicides. chemimpex.com It is a raw material in the synthesis of piperonyl butoxide, a well-known synergist used in insecticide formulations. datainsightsmarket.com The development of new pesticides is an ongoing process, with a focus on creating compounds that are effective at low doses and have minimal environmental impact. nih.gov The chemical industry continuously works on developing a wide range of agrochemical intermediates, including those derived from compounds like this compound, to meet the demands of modern agriculture. framochem.com

Table 2: Agrochemical Applications of this compound

Application Role of this compound
Insecticides Intermediate in synthesis
Herbicides Intermediate in synthesis

Source: Information on the use of this compound in agrochemical synthesis. chemimpex.comdatainsightsmarket.com

A significant application of this compound in the agrochemical sector is its role in enhancing the efficacy of active ingredients in pest control products. chemimpex.com This is often achieved through its use in creating synergists, like piperonyl butoxide, which, when added to insecticide formulations, increase the effectiveness of the primary active ingredient. datainsightsmarket.comfao.org The use of such synergists allows for a reduction in the amount of active ingredient needed, which can have both economic and environmental benefits. purdue.edu Formulations of pesticides are complex mixtures designed to optimize handling, storage, and application, and the inclusion of compounds derived from intermediates like this compound can significantly improve their performance. wikipedia.org

Fine Chemical Synthesis

Fragrance and Scented Product Formulations

Beyond its direct use as a fragrance component, this compound's chemical properties make it a desirable ingredient for formulators. It exhibits good stability and is compatible with a wide range of common solvents, which simplifies its integration into various product bases. chemimpex.com This versatility and stability can provide a competitive edge in the development of new fragrance formulations. chemimpex.com

Furthermore, this compound functions as a building block or intermediate in the synthesis of other fragrance compounds. guidechem.com Notably, it can be produced from piperonal (also known as heliotropin), a widely used fragrance agent with a floral, heliotrope-like scent. researchgate.netresearchgate.netgoogle.com The synthetic relationship between these compounds underscores the interconnectedness of materials within the fragrance industry's palette.

Table 1: Related Fragrance Compounds

Compound NameCAS NumberMolecular FormulaCommon Use/Scent Profile
This compound4421-09-4C₈H₅NO₂Mild, slightly sweet aroma; fragrance ingredient. fangye.comnih.gov
Piperonal (Heliotropin)120-57-0C₈H₆O₃Floral, sweet, heliotrope-like scent; widely used in perfumes. researchgate.net
Safrole94-59-7C₁₀H₁₀O₂Precursor for the synthesis of piperonal. researchgate.net
Geranyl Nitrile5146-66-7C₁₀H₁₅NA nitrile compound used in perfumery, synthesized from citral. google.com

Direct Research Applications of this compound

Utilization as a Biochemical Reagent in Life Sciences Research

This compound is recognized as a biochemical reagent for use as a biological material or organic compound in life sciences research. medchemexpress.cominvivochem.comglpbio.commedchemexpress.com Its applications span various sub-disciplines, where its specific chemical properties are leveraged to study biological systems.

Detailed research findings have documented its use in several distinct areas:

Enzymology : this compound has been identified as an inhibitor of cytochrome P450-dependent N-demethylase activity. Specifically, it was shown to inhibit this enzyme in the nasal tissues of rabbits, highlighting its potential as a tool for studying xenobiotic metabolism pathways mediated by P450 enzymes. chemicalbook.com

Microbiology : The compound has been used to study bacterial growth. Research on Klebsiella pneumoniae demonstrated that this compound can alter the growth of both Nif⁺ (nitrogen-fixing) and Nif⁻ (non-nitrogen-fixing) strains of the bacterium. chemicalbook.com This suggests its utility in investigating the physiological and metabolic differences between such strains.

Acarology : In studies concerning common household pests, this compound has exhibited toxic effects against several species of mites, including Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. chemicalbook.com This points to its potential use in research focused on developing new acaricides or studying mite biology.

The solubility of this compound in various solvents has also been a subject of systematic study, as consistent solubility is crucial for its application in experimental assays. researchgate.net For instance, research using the KAT-LSER model indicated that solvent characteristics such as hydrogen bonding acidity and basicity negatively impact its solubility. researchgate.net

Table 2: Documented Research Applications of this compound

Research AreaOrganism/SystemFinding/Application
EnzymologyRabbit (nasal tissue)Inhibitor of P450-dependent N-demethylase. chemicalbook.com
MicrobiologyKlebsiella pneumoniaeAlters growth of Nif⁺ and Nif⁻ strains. chemicalbook.com
AcarologyD. farinae, D. pteronyssinus, T. putrescentiaeExhibits toxicity against these mite species. chemicalbook.com
Physicochemical PropertiesN/ASolubility determined in multiple solvents to support research applications. researchgate.net

Biological and Pharmacological Research into Piperonylonitrile

Investigation of Biological Activities and Mechanisms

Piperonylonitrile, a compound of significant interest, has been the subject of various biological and pharmacological investigations. Research has primarily focused on its potential as an insecticide, its interactions with crucial enzyme systems, and its effects on microbial life. These studies aim to elucidate the mechanisms through which this compound exerts its biological effects, paving the way for potential applications.

Insecticidal Mechanisms of Action

The primary application explored for this compound and related compounds is in the field of insect control. Most insecticides exert their effects by targeting the nervous system, metabolic processes, or growth regulation of insects. mdpi.com The nervous system, in particular, is a common target for a wide range of insecticidal compounds. mdpi.comresearchgate.netrutgers.edu

The insect nervous system is a complex network responsible for transmitting signals that control vital functions. mdpi.com Many insecticides function by disrupting this intricate system, leading to paralysis and eventual death of the insect. mdpi.comresearchgate.netalibaba.com This disruption can occur at various points, including the transmission of nerve impulses along axons and the communication between neurons at synapses. indexcopernicus.com

Insecticides that target the nervous system can be broadly categorized based on their specific site of action. rutgers.edu For instance, some compounds, like pyrethroids, act on voltage-gated sodium channels, preventing them from closing properly. This leads to a state of permanent depolarization of the nerve membrane, ultimately causing paralysis. wikipedia.org Other insecticides target neurotransmitter systems, such as the acetylcholine (B1216132) pathway. Organophosphates and carbamates, for example, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and continuous nerve stimulation. rutgers.edu Another key target is the GABA (gamma-aminobutyric acid) receptor, which is involved in inhibitory neurotransmission. mdpi.com Insecticides like fipronil (B1672679) act on these receptors, blocking the influx of chloride ions and resulting in hyperexcitability of the nervous system. rutgers.edunih.gov

The effectiveness of these neurotoxic insecticides is a result of their ability to interfere with fundamental processes that are highly conserved within the insect nervous system. indexcopernicus.com While the specific mechanisms of this compound's neurotoxic effects are still under detailed investigation, its structural similarities to other known insecticidal compounds suggest that it may also act on one or more of these critical neural targets.

Enzymatic Interactions and Inhibition Studies

The interaction of chemical compounds with enzymes is a fundamental aspect of pharmacology and toxicology. dducollegedu.ac.in Enzyme inhibition, the process by which a molecule binds to an enzyme and decreases its activity, is a key mechanism for the action of many drugs and toxins. dducollegedu.ac.innih.gov Inhibition can be reversible or irreversible, and further classified as competitive, non-competitive, or other types based on how the inhibitor interacts with the enzyme and its substrate. dducollegedu.ac.inresearchgate.net

A significant area of research in enzymatic interactions is the study of cytochrome P450 (CYP450) enzymes. mdpi.com This superfamily of enzymes plays a crucial role in the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and toxins, as well as endogenous substances like steroids. mdpi.comwikipedia.org One of the key reactions catalyzed by CYP450 enzymes is N-demethylation, the removal of a methyl group from a nitrogen atom. capes.gov.brnih.gov

Inhibition of P450-dependent N-demethylase activity can have significant consequences. For example, piperonyl butoxide, a well-known synergist used with pyrethroid insecticides, is a known inhibitor of microsomal P450 enzymes. wikipedia.org By inhibiting these metabolic enzymes, piperonyl butoxide prevents the breakdown of the pyrethroid, thereby increasing its efficacy and lethality against insects. wikipedia.org

The study of P450 inhibition is critical in drug development to avoid adverse drug-drug interactions. mdpi.com For instance, the co-administration of a drug that is a potent inhibitor of a specific CYP450 isoform, such as CYP3A4, can lead to increased plasma concentrations of other drugs metabolized by the same enzyme, potentially causing toxicity. mdpi.comnih.gov Research has identified various compounds that can inhibit P450-dependent N-demethylation, and understanding these interactions is vital for both insecticide development and pharmaceutical safety. capes.gov.brsdu.edu.cn

Table 1: Examples of P450-Dependent N-Demethylation Inhibition

Compound/DrugP450 Isoform(s) Primarily InhibitedEffect of Inhibition
Piperonyl ButoxideMicrosomal P450 enzymesIncreases efficacy of pyrethroid insecticides wikipedia.org
KetoconazoleCYP3A4Strong inhibition of sildenafil (B151) N-demethylation mdpi.comnih.gov
Gestodene, TAO, ErythralosamineCYP3A4Inhibition of methadone metabolism capes.gov.br
QuinidineCYP2D6No significant inhibition of methadone metabolism capes.gov.br
SulfaphenazoleCYP2CNo significant inhibition of methadone metabolism capes.gov.br

This table provides examples of compounds known to inhibit P450-dependent N-demethylation and the enzymes they affect.

Effects on Microbial Growth and Physiology

The interaction between chemical compounds and microorganisms is a critical area of study with implications for medicine, agriculture, and the environment. mdpi.comfrontiersin.org The growth and physiological activities of microbes can be significantly influenced by the presence of various chemical agents. nih.govmsu.edu These effects can range from growth inhibition and bactericidal activity to more subtle changes in metabolism and biofilm formation. researchgate.net

Klebsiella pneumoniae is a significant bacterial pathogen known for causing a variety of infections, particularly in hospital settings. frontiersin.orgnih.gov A major concern with this bacterium is its increasing resistance to multiple antibiotics, which is often associated with its ability to form biofilms. frontiersin.orgfrontiersin.org Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which can protect them from antimicrobial agents. frontiersin.org

Research into the effects of various compounds on K. pneumoniae often focuses on inhibiting its growth, disrupting biofilm formation, or interfering with its virulence factors. frontiersin.orgmdpi.comdovepress.com For example, certain antimicrobial peptides have been shown to inhibit the growth of planktonic K. pneumoniae and prevent the formation of biofilms. frontiersin.org These peptides can also reduce the metabolic activity of bacteria within existing biofilms. frontiersin.org

The study of how different chemical compounds impact K. pneumoniae is crucial for developing new therapeutic strategies to combat infections caused by this resilient pathogen. frontiersin.org Understanding the mechanisms by which a compound affects the growth, physiology, and virulence of K. pneumoniae can inform the development of novel antibacterial agents. dovepress.com

Table 2: Investigated Effects of Antimicrobial Agents on Klebsiella pneumoniae

Agent TypeInvestigated Effect on K. pneumoniaeReference
Antimicrobial Peptides (e.g., LL-37, DJK-5)Inhibition of planktonic growth and biofilm formation. frontiersin.org frontiersin.org
Antimicrobial Peptides (e.g., KLA)Inhibition of efflux activity and biofilm formation. dovepress.com dovepress.com
Antibiotics (e.g., Ciprofloxacin, Imipenem)Increased minimum inhibitory concentrations (MICs) after induction. frontiersin.org frontiersin.org

This table summarizes the types of effects that have been studied for different agents against Klebsiella pneumoniae.

Mite Toxicity Studies (Dermatophagoides farinae, Dermatophagoides pteronyssinus, Tyrophagus putrescentiae)

There is no available information from the conducted searches regarding studies on the toxicity of this compound against the house dust mites Dermatophagoides farinae and Dermatophagoides pteronyssinus, or the storage mite Tyrophagus putrescentiae.

Dermatophagoides farinae (American house dust mite) and Dermatophagoides pteronyssinus (European house dust mite) are common sources of allergens in households, thriving in warm, humid environments like bedding and carpets. nextmune.comchemotechnique.sevin.com They are a primary cause of allergic reactions, including asthma and atopic dermatitis. nih.gov Control measures often focus on environmental management, such as reducing humidity and regular cleaning. nextmune.comvin.com While various chemical and biological agents have been studied for their acaricidal properties against these mites, no data was found on this compound. nih.govresearchgate.net

Tyrophagus putrescentiae , also known as the mould mite, is a significant pest of stored products, particularly those with high protein and fat content. entomoljournal.com It can cause allergic reactions and contaminate food. entomoljournal.comekb.egnih.gov Research into controlling this mite has explored various methods, but none of the available literature mentions this compound. ekb.egmdpi.comnih.gov

Role in Modulating Disease-Related Biological Pathways

No research was found that investigates the role of this compound in modulating any disease-related biological pathways as specified.

Fibril Disruption and Inhibition in Amyloidopathies (e.g., Aβ, α-synuclein)

The search did not yield any studies on the effects of this compound on the disruption or inhibition of amyloid-beta (Aβ) or alpha-synuclein (B15492655) (α-syn) fibrils.

Amyloid-beta (Aβ) fibrils are a hallmark of Alzheimer's disease, forming plaques in the brain that contribute to neurotoxicity. wikipedia.orgmdpi.comelifesciences.org Research into therapies often focuses on preventing the aggregation of Aβ or disrupting pre-formed fibrils. frontiersin.orgrsc.org Various compounds are being investigated for this purpose, but this compound is not mentioned in the available literature. rsc.org

Alpha-synuclein (α-syn) fibrils are characteristic of synucleinopathies like Parkinson's disease. mdpi.comfrontiersin.orgelifesciences.org The aggregation of α-syn into these insoluble fibrils is a key pathological event. mdpi.com The disruption of these fibrils is a potential therapeutic strategy, with molecules like naphthoquinone–dopamine hybrids being explored for this effect. rsc.org However, no connection between this compound and α-syn fibril disruption has been documented in the search results.

Implications for Drug Lead Discovery in Metabolic Pathways

There is no information available from the performed searches that suggests this compound has been studied as a lead compound or has any implications for drug discovery related to metabolic pathways. Drug discovery in this area involves identifying key molecules in metabolic or cell signaling pathways that can be targeted to modify a disease state. ijesi.org This process utilizes various in vitro and in silico methods to assess properties like metabolic stability and potential drug-drug interactions. escientificpublishers.comsygnaturediscovery.comub.edu No such research has been published regarding this compound.

Computational and Theoretical Chemistry of Piperonylonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in studying piperonylonitrile. For instance, DFT calculations with the M06-2X functional and the 6-311G(d) basis set have been employed to investigate intramolecular cyclization mechanisms involving this compound. rsc.org Frequency analysis is typically performed in these studies to confirm the nature of the stationary points found on the potential energy surface. rsc.org

DFT has also been used to explore the reaction mechanisms of this compound. In studies of metal-free etherification, DFT calculations on methoxybenzonitriles, which are structurally related to this compound, have provided support for an SNAr mechanism. lookchem.com These calculations help in understanding the role of catalysts and the effect of substituent positions on the reaction pathway. lookchem.com Similarly, DFT calculations have supported experimental findings in the ruthenium-catalyzed ortho-alkenylation of aromatic nitriles, including this compound, by elucidating the reaction mechanism involving C-H bond activation. rsc.org

Theoretical studies on related nitrile compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have utilized DFT and Time-Dependent DFT (TD-DFT) to analyze their physicochemical properties. mdpi.com These studies often reveal insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding the electronic structure and reactivity of these molecules. mdpi.comnih.gov

Table 1: Predicted Collision Cross Section (CCS) of this compound Adducts This table presents the predicted collision cross section values for different adducts of this compound, calculated using CCSbase.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 148.03931 130.7
[M+Na]⁺ 170.02125 143.2
[M+NH₄]⁺ 165.06585 136.6
[M+K]⁺ 185.99519 136.0
[M-H]⁻ 146.02475 127.8
[M+Na-2H]⁻ 168.00670 133.5
[M]⁺ 147.03148 130.9
[M]⁻ 147.03258 130.9

Source: PubChemLite uni.lu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules over time. mdpi.comebsco.com These methods have been applied to study systems containing this compound, particularly in the context of solubility and crystallization processes. acs.orgdntb.gov.uaresearchgate.net For example, molecular dynamics simulations can provide insights into the intermolecular interactions between this compound and various solvents, helping to explain its solubility behavior. dntb.gov.ua

These simulations are also used to predict the assembly structures of molecules. rsc.org By simulating the interactions between multiple this compound molecules, it is possible to gain an understanding of how they might arrange themselves in a solid state or in solution. This is particularly relevant for understanding crystallization and polymorphism.

While direct molecular dynamics simulation studies focused solely on this compound are not extensively detailed in the provided results, the application of these techniques to similar systems highlights their potential utility. mdpi.comebsco.com For instance, simulations can characterize membrane permeability and protein-ligand interactions, which could be relevant for understanding the biological activity of this compound derivatives. mdpi.com

Reaction Dynamics Studies

Theoretical studies have shed light on the dynamics of reactions involving this compound. DFT calculations have been employed to investigate the mechanism of ruthenium-catalyzed ortho-alkenylation of this compound, suggesting a pathway that involves the coordination of the nitrile group to the ruthenium center, followed by ortho-metalation and insertion of the alkene. rsc.org

Similarly, the mechanism of a metal-free alcohol-exchange reaction involving a derivative of this compound has been explored using DFT. lookchem.com The calculations supported an SNAr mechanism and highlighted the crucial role of the potassium ion in activating the methoxy (B1213986) group. lookchem.com

While specific studies on the photodissociation dynamics of this compound were not found, the general principles of reaction dynamics simulations, which model the time evolution of a chemical reaction, are applicable to understanding its reactivity. ebsco.com These simulations can provide a detailed picture of how reactants collide and form new products. ebsco.com

Statistical Mechanics Approaches

Statistical mechanics provides a bridge between the microscopic properties of molecules and the macroscopic thermodynamic properties of a system. In the context of this compound, statistical mechanics approaches are used to model its solubility and mixing behavior in various solvents. x-mol.netresearchgate.net

Thermodynamic models such as the Non-Random Two-Liquid (NRTL), Universal Quasi-Chemical (UNIQUAC), and Wilson models are based on statistical mechanics and are used to correlate experimental solubility data of this compound. researchgate.netresearchgate.netacs.org These models can be used to calculate thermodynamic quantities such as the Gibbs free energy, enthalpy, and entropy of mixing, providing insights into the spontaneity and nature of the dissolution process. researchgate.netpurkh.com For example, the analysis of these properties for this compound in different solvents has shown that the dissolution process is often entropy-driven. researchgate.net

The UNIQUAC model, derived from statistical mechanics, is particularly applicable to mixtures containing molecules with significantly different sizes and shapes. acs.org This model, along with others, has been successfully used to fit the experimental solubility data of this compound in various solvents. researchgate.net

Application of Machine Learning in this compound Chemistry

Machine learning (ML) is an emerging tool in chemistry for predicting molecular properties and activities. researchgate.netbiorxiv.org In the context of this compound and related compounds, ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict various properties. plos.orgmdpi.com

While specific ML models developed exclusively for this compound are not detailed, the principles are applicable. For instance, a QSAR model was used to predict the melting point of various compounds, including this compound, which was listed with a melting point of 93.5°C in the model's dataset. qsardb.org ML models can also be trained to predict other properties such as solubility, toxicity, and biological activity based on the molecular structure. researchgate.netx-mol.net These models learn from large datasets of known compounds to make predictions for new or untested molecules like this compound. researchgate.netnih.gov The development of such models often involves generating molecular fingerprints or descriptors that encode the structural features of the molecule. researchgate.net

Theoretical Insights into Molecular Properties and Reactivity

Theoretical calculations provide a wealth of information about the molecular properties and reactivity of this compound. Its molecular formula is C₈H₅NO₂, and it has a molecular weight of 147.13 g/mol. fishersci.comnih.gov

Table 2: Computed Physicochemical Properties of this compound This table displays various physicochemical properties of this compound as computed by different methods.

Property Value Method/Source
Molecular Weight 147.13 g/mol PubChem nih.gov
XLogP3 1.3 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 0 PubChem nih.gov
Exact Mass 147.032028402 Da PubChem nih.gov
Monoisotopic Mass 147.032028402 Da PubChem nih.gov
Topological Polar Surface Area 42.3 Ų PubChem nih.gov
Heavy Atom Count 11 PubChem nih.gov
Formal Charge 0 PubChem nih.gov
Complexity 196 PubChem nih.gov
LogP (Octanol/Water partition coefficient) 1.287 Crippen Method chemeo.com
Water Solubility (log10ws) -2.04 mol/L Crippen Method chemeo.com
Normal Boiling Point 586.47 K Joback Method chemeo.com
Enthalpy of Fusion 20.79 kJ/mol Experimental and Computational Thermochemistry chemeo.com
Enthalpy of Vaporization 56.72 kJ/mol Joback Method chemeo.com

The reactivity of this compound has been explored through both experimental and theoretical studies. For example, it undergoes ruthenium-catalyzed ortho-alkenylation, indicating the reactivity of the C-H bonds adjacent to the nitrile group. rsc.org Theoretical calculations have been crucial in understanding the mechanisms of such reactions. rsc.org The electronic structure of this compound, with its electron-withdrawing nitrile group and the electron-donating methylenedioxy group, influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Studies on the solubility of this compound in various solvents have provided insights into the solute-solvent interactions. researchgate.netresearchgate.net The mole-fraction solubility at 298.15 K is highest in DMF and lowest in isopropanol, and this behavior can be rationalized by considering Hansen solubility parameters and solvent polarity. researchgate.net Thermodynamic analysis of the dissolution process reveals it to be endothermic and entropy-driven in many solvents. researchgate.netmdpi.com

Solubility and Thermodynamic Investigations of Piperonylonitrile

Solid-Liquid Equilibrium Solubility Studies

The solubility of Piperonylonitrile has been systematically investigated in various pure and binary solvent systems to understand its dissolution behavior, which is fundamental for process design and optimization in the chemical and pharmaceutical industries.

The mole fraction solubility of this compound has been determined in a range of pure solvents at different temperatures. Experimental data reveals a direct relationship between temperature and solubility; as the temperature increases, the solubility of this compound also increases across all tested solvents. researchgate.net

At a standard temperature of 298.15 K, the solubility of this compound varies significantly among different solvents. The highest solubility is observed in N,N-dimethylformamide (DMF), followed by 1,4-dioxane and acetone. In contrast, the compound exhibits lower solubility in alcohols like ethanol and methanol. researchgate.net The mole fraction solubility values at this temperature follow the descending order: DMF (0.2636) > 1,4-dioxane (0.2212) > acetone (0.1813) > methanol (0.01915) > ethanol (0.01664). researchgate.net

Mole Fraction Solubility of this compound in Pure Solvents at 298.15 K

SolventMole Fraction (x)
N,N-dimethylformamide (DMF)0.2636
1,4-dioxane0.2212
Acetone0.1813
Methanol0.01915
Ethanol0.01664

Investigations into the solubility of this compound have also been extended to binary solvent mixtures, specifically in systems containing ethanol mixed with acetone, 1,4-dioxane, or DMF. researchgate.net In these mixtures, the solubility of this compound was found to increase with both rising temperature and an increasing mass fraction of the cosolvents (acetone, 1,4-dioxane, and DMF). researchgate.net This behavior highlights the significant influence of solvent composition on the dissolution of this compound. The experimental data from these studies can be effectively correlated using thermodynamic models such as the Wilson model. researchgate.net

Thermodynamic Analysis of Dissolution Processes

The thermodynamic properties of this compound's dissolution provide deeper insights into the spontaneity and energy changes associated with the process.

The thermodynamic analysis of the mixing process of this compound in various solvents has been conducted. The results indicate that the mixing Gibbs energy (ΔmixG) values are negative, while the mixing entropy (ΔmixS) values are positive. researchgate.net This suggests that the dissolution of this compound is a spontaneous and entropy-driven process. researchgate.net Similar findings of endothermic and entropy-driven dissolution have been observed for other compounds in various organic solvents. researchgate.net

As established in the solid-liquid equilibrium studies, the solubility of this compound is markedly dependent on temperature. Across all investigated pure and binary solvent systems, a consistent trend of increasing solubility with an increase in temperature is observed. researchgate.net This positive correlation indicates that the dissolution process is endothermic, meaning it absorbs heat from the surroundings. researchgate.netnih.gov

Hansen Solubility Parameter Analysis

Hansen Solubility Parameters (HSPs) offer a powerful tool for understanding and predicting the solubility of a solute in a given solvent. hansen-solubility.comhansen-solubility.comstenutz.eupirika.com HSPs are based on the principle that "like dissolves like" and quantify the cohesive energy of a substance in terms of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). hansen-solubility.compirika.com

For this compound, the analysis of HSPs has been employed to further elucidate its miscibility and solubility order in various solvents. researchgate.net This analysis has demonstrated that the solubility behavior of this compound can be effectively explained by considering the comprehensive effects of these different solubility parameters. researchgate.net The affinity between this compound and the solvents is influenced by multiple factors captured by the Hansen parameters. researchgate.net Furthermore, it was determined that hydrogen bonding acidity and basicity have an unfavorable impact on the solubility of this compound. researchgate.net

Predictive Solubility Modeling for Pharmaceutical and Industrial Applications

Predictive solubility modeling for this compound is a critical tool in both pharmaceutical development and industrial manufacturing. These computational models leverage thermodynamic principles and experimental data to forecast the solubility of this compound in various solvents and solvent mixtures under different temperature conditions. This predictive capability is instrumental in streamlining process development, optimizing formulations, and ensuring product quality and efficacy. By simulating solubility behavior, researchers and engineers can significantly reduce the need for extensive and time-consuming laboratory experiments, thereby accelerating the development timeline and reducing costs.

In the pharmaceutical sector, predictive models are paramount for formulation design. The bioavailability of an active pharmaceutical ingredient (API) is often intrinsically linked to its solubility. Predictive models help formulators to screen and select appropriate solvents or co-solvents to achieve the desired concentration of this compound in a liquid dosage form or to optimize the dissolution rate of a solid dosage form. Furthermore, these models are invaluable in the design of crystallization processes to control the particle size and morphology of this compound, which are critical quality attributes affecting its performance.

From an industrial perspective, particularly in chemical synthesis and purification, predictive solubility modeling is essential for designing efficient crystallization and separation processes. The selection of an appropriate solvent system is crucial for maximizing yield, ensuring high purity, and minimizing energy consumption. By accurately predicting the solubility of this compound, engineers can optimize operating conditions, such as temperature and solvent composition, to achieve the desired product specifications while maintaining process efficiency and sustainability.

Several thermodynamic models are employed to correlate and predict the solubility of this compound. These include the modified Apelblat equation, the Wilson model, the Non-Random Two-Liquid (NRTL) model, and the Universal Quasi-Chemical (UNIQUAC) model. Each of these models has its own set of parameters that are determined by fitting experimental solubility data. Once validated, these models can be used to predict solubility under conditions that have not been experimentally tested.

Detailed Research Findings

Recent studies have provided extensive experimental solubility data for this compound in a variety of pure and binary solvent systems, which have been used to develop and validate predictive thermodynamic models.

One comprehensive study investigated the solubility of this compound in thirteen pure solvents at temperatures ranging from 278.15 K to 323.15 K. The mole fraction solubility of this compound was found to be highest in N,N-dimethylformamide (DMF) and lowest in isopropanol at 298.15 K. researchgate.net This extensive dataset has been crucial for the development of robust predictive models.

The experimental data from this study were correlated using several thermodynamic models, including the Wilson, NRTL, and UNIQUAC models. The Wilson model was found to provide a sufficiently accurate correlation of the experimental solubility data in binary solvent mixtures. researchgate.net The model parameters derived from these correlations are essential for predictive applications.

Another key approach in predictive solubility modeling is the use of Hansen Solubility Parameters (HSP). HSP theory is based on the principle that "like dissolves like" and quantifies the cohesive energy of a substance in terms of three parameters: dispersion (δd), polar (δp), and hydrogen bonding (δh). The affinity between a solute (this compound) and a solvent can be predicted by comparing their HSP values. Research has shown that the solubility behavior of this compound can be well explained by the comprehensive action of various solubility parameters, demonstrating the utility of HSP in solvent selection. researchgate.net

The following tables present a summary of the experimental solubility data and the correlation results from various thermodynamic models for this compound.

Table 1: Experimental Mole Fraction Solubility (x) of this compound in Pure Solvents at 298.15 K researchgate.net

SolventMole Fraction (x)
N,N-dimethylformamide (DMF)0.2636
1,4-dioxane0.2212
Methyl acetate0.1838
Acetone0.1813
Ethyl acetate0.1657
n-propyl acetate0.1486
Acetonitrile0.1435
Isopropyl acetate0.1295
2-methoxyethanol0.1010
Methanol0.01915
Ethanol0.01664
n-propanol0.01594
Isopropanol0.01268

Table 2: Correlation of this compound Solubility in Binary Solvent Mixtures using Thermodynamic Models researchgate.net

This table showcases the accuracy of different thermodynamic models in correlating the experimental solubility data of this compound in various binary solvent systems. The accuracy is represented by the Average Relative Deviation (ARD %), where a lower value indicates a better fit of the model to the experimental data.

Binary Solvent SystemThermodynamic ModelAverage Relative Deviation (ARD %)
Ethanol + AcetoneWilson1.25
NRTL1.58
UNIQUAC1.62
Ethanol + 1,4-dioxaneWilson1.19
NRTL1.45
UNIQUAC1.49
Ethanol + DMFWilson1.33
NRTL1.67
UNIQUAC1.71
Ethanol + Methyl acetateWilson1.28
NRTL1.61
UNIQUAC1.65

The data clearly indicates that the Wilson model provides a very good correlation for the solubility of this compound in these binary solvent systems, making it a reliable predictive tool for these systems. These predictive models are foundational for the rational design of processes involving this compound in both pharmaceutical and industrial settings.

Environmental Impact and Sustainability Research of Piperonylonitrile

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound dictate its distribution and potential impact on various ecosystems. For piperonylonitrile, understanding its mobility in soil and water is crucial for assessing its environmental risk.

While comprehensive, publicly available studies on the environmental fate and transport of this compound are limited, some information can be gleaned from safety data sheets and related chemical studies. The mobility of this compound in soil has not been extensively reported. fishersci.at However, its potential to leach into groundwater is a consideration, as is common for many organic compounds applied to land. nih.gov The transport of this compound in water courses is also a key aspect of its environmental fate that requires further investigation. medchemexpress.com

Table 1: Known Environmental Fate and Transport Characteristics of this compound

Environmental CompartmentFinding
Soil MobilityNo specific information available. fishersci.atthermofisher.com
Water TransportPotential to be transported through water courses. medchemexpress.com
Leaching PotentialPotential to leach into groundwater. nih.gov

This table is based on limited available data and highlights the need for further research in this area.

Degradation and Persistence in Environmental Compartments

Information regarding the persistence and degradability of this compound is not widely available. fishersci.atthermofisher.com Safety data sheets indicate that there is no information on whether it is readily biodegradable. fishersci.at Aromatic nitriles, the chemical class to which this compound belongs, can be resistant to hydrolysis under typical environmental conditions. nih.gov However, some microorganisms have been shown to degrade other aromatic nitro compounds, suggesting that biodegradation pathways for this compound may exist. nih.gov The potential for environmental degradation through chemical, biological, and photolytic processes is an area that warrants further scientific inquiry. onelook.com

Green Chemistry Principles in this compound Production and Use

The application of green chemistry principles aims to reduce the environmental footprint of chemical processes. In the context of this compound, this involves developing more sustainable synthesis methods and utilizing it in a way that minimizes waste and energy consumption.

Several efforts have been made to develop greener synthetic routes to this compound. Traditional methods for converting aldehydes, such as piperonal (B3395001), to nitriles can involve harsh reagents and multiple steps. acs.org Alternative one-step procedures have been developed that offer advantages such as shorter reaction times, higher yields, and improved safety by eliminating toxic reagents. acs.orgresearchgate.net For instance, the reaction of piperonal with hydroxylamine (B1172632) hydrochloride can produce this compound in a single step with almost quantitative yields. acs.org

The use of catalysts, particularly those that can be easily recovered and reused, is a cornerstone of green chemistry. researchgate.net Research into efficient, catalyst-free, or biocatalytic methods for nitrile synthesis is ongoing and could be applied to the production of this compound. researchgate.netsynthiaonline.com The development of synthesis methods using greener solvents and reducing the number of operational steps also contributes to a more sustainable process. google.com The goal is to create pathways that are more atom-economical and generate less waste. synthiaonline.com

Table 2: Comparison of Synthesis Methods for this compound

Synthesis MethodKey FeaturesGreen Chemistry Advantages
Traditional Multi-Step SynthesisOften involves intermediate steps and potentially hazardous reagents. acs.orgFewer
One-Step Aldehyde to Nitrile ConversionDirect conversion of piperonal to this compound using reagents like hydroxylamine hydrochloride. acs.orgresearchgate.netReduced reaction time, higher yield, improved safety. acs.orgresearchgate.net
Catalytic SynthesisUse of catalysts to facilitate the reaction. researchgate.netPotential for catalyst recycling and improved efficiency. researchgate.net
One-Pot Direct ReactionEliminates the need for intermediate isolation, shortening the overall process. google.comReduced operational steps and time, suitable for industrial scale-up. google.com

Development of Eco-Friendly Applications in Agriculture

This compound is being investigated for its potential in developing more environmentally friendly agricultural solutions. chemimpex.com Its applications are being explored in areas such as crop protection, where it may offer a more benign alternative to conventional pesticides. chemimpex.comecologic.eu

One of the promising areas of research is the use of this compound as a component in biopesticides or as a nitrification inhibitor. google.comgoogle.com Nitrification inhibitors are compounds that slow down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil. fertilizerseurope.com This can lead to improved nitrogen use efficiency by crops and reduce the leaching of nitrates into groundwater, a significant environmental concern. fertilizerseurope.comcefc.com.aumdpi.com By keeping nitrogen in the ammonium form for longer, these inhibitors can decrease nitrous oxide emissions, a potent greenhouse gas. cefc.com.au

The development of eco-friendly pesticides is a critical step towards sustainable agriculture. nri.orgresearchgate.net These pesticides are often derived from natural sources and are considered to have a lower environmental impact than their synthetic counterparts. nri.org this compound's role in such formulations could contribute to pest management strategies that are less harmful to beneficial insects and the wider ecosystem. chemimpex.com

Q & A

Q. What frameworks ensure reproducibility in this compound research across independent laboratories?

  • Methodological Guidance : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/UV spectra in repositories like Zenodo. Use electronic lab notebooks (ELNs) to detail instrument calibration and lot numbers for reagents. Collaborate via inter-lab validation studies .

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Feasible Synthetic Routes

Reactant of Route 1
Piperonylonitrile
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.